4-Chlorobenzyl 2-(acetylamino)benzoate
Description
4-Chlorobenzyl 2-(acetylamino)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with an acetylamino group at the 2-position and a 4-chlorobenzyl group at the ester oxygen. Its structure combines anthranilic acid (2-aminobenzoic acid) derivatives with halogenated aromatic moieties, which are known to influence biological activity and physicochemical properties . The compound was identified as a byproduct in N-benzylation reactions, and its structure was confirmed via single-crystal X-ray diffraction (R1 = 0.1098, wR2 = 0.1803), demonstrating a planar anthranilic acid scaffold .
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)18-15-5-3-2-4-14(15)16(20)21-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
MMLJAYWTXFVJGI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to methyl or ethyl esters .
- Solubility: The hydroxyl group in Methyl 4-acetamido-2-hydroxybenzoate improves aqueous solubility via hydrogen bonding, unlike the chloro substituent in the target compound . Sulfanyl-containing analogs (e.g., Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate) may exhibit unique solubility profiles due to sulfur’s polarizability .
Key Research Findings
- Anti-Inflammatory Potential: The anthranilic acid scaffold in 4-chlorobenzyl 2-(acetylamino)benzoate is associated with anti-inflammatory activity, though specific efficacy data remain underexplored compared to clinically used analogs like Deanol Acetamidobenzoate .
- Halogen Effects : Chlorine at the 4-position (vs. 2-position in some analogs) optimizes steric bulk and electronic effects, influencing receptor binding in enzyme inhibitors .
- Formulation Impact: Salt formulations (e.g., Deanol Acetamidobenzoate) enhance pharmacokinetic profiles, whereas ester derivatives prioritize metabolic stability .
Preparation Methods
Esterification of 2-(Acetylamino)Benzoic Acid
The foundational step involves esterifying 2-(acetylamino)benzoic acid with 4-chlorobenzyl alcohol. A common protocol employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C, achieving yields of 78–85% after 12 hours. Alternative catalysts, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in combination with DIPEA (N,N-diisopropylethylamine), enhance reaction rates to 6–8 hours with comparable yields (82–87%). Solvent selection critically influences purity: non-polar solvents like toluene reduce side-product formation compared to polar aprotic solvents.
Table 1: Esterification Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | Dichloromethane | 0–5 | 12 | 78–85 |
| HATU/DIPEA | DMF | 25 | 6–8 | 82–87 |
| H₂SO₄ | Toluene | Reflux | 24 | 65–70 |
Palladium-Catalyzed Cross-Coupling for Biphenyl Intermediates
A critical intermediate, 2-(acetylamino)benzoic acid, is synthesized via Suzuki-Miyaura coupling. Patent US6433214B1 details the reaction of methyl 2-chlorobenzoate with 4-chlorophenylboronic acid using Pd(PPh₃)₄ in tetrahydrofuran (THF) at 80°C, yielding 79–91% biphenyl derivatives. Nickel-based catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), offer cost-effective alternatives but require longer reaction times (48–72 hours) and higher temperatures (100°C).
Key Observations:
Acetylation of 2-Aminobenzoic Acid
Prior to esterification, the amine group of 2-aminobenzoic acid is acetylated using acetic anhydride in glacial acetic acid under reflux (110°C, 4 hours). Yields range from 88–92%, with excess acetic anhydride (2.5 equivalents) ensuring complete conversion. Microwave-assisted acetylation reduces reaction time to 30 minutes but necessitates stringent temperature control (90°C) to prevent decomposition.
Optimization of Reaction Parameters
Temperature and Time Dependencies
-
Esterification: Lower temperatures (0–5°C) favor kinetic control, minimizing ester hydrolysis. Prolonged stirring (>24 hours) in acidic media (e.g., H₂SO₄/toluene) degrades the product, reducing yields to <70%.
-
Cross-Coupling: Optimal Pd-catalyzed reactions occur at 80–90°C, whereas Ni systems require 100–110°C for comparable efficiency.
Solvent Selection and Purification
-
Polar Aprotic Solvents: DMF and DMSO improve reagent solubility but complicate purification due to high boiling points.
-
Non-Polar Solvents: Toluene and ethyl acetate facilitate easy extraction and crystallization, yielding >95% purity after recrystallization.
Table 2: Solvent Impact on Product Purity
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| DMF | 85–90 | 82–87 |
| Toluene | 92–95 | 78–85 |
| Ethyl Acetate | 90–93 | 80–84 |
Scalability and Industrial Applications
Kilo-Scale Synthesis
Industrial protocols from US8598387B2 describe kilogram-scale production using continuous-flow reactors. Key steps include:
Green Chemistry Approaches
Recent advances emphasize solvent-free acetylation using microwave irradiation and recyclable catalysts like zeolite-supported H₃PW₁₂O₄₀ . These methods reduce waste and energy consumption, yielding 84–88% product.
Analytical Characterization
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
